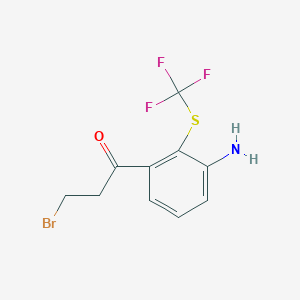

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a bromine atom at the 3-position and a 3-amino-2-(trifluoromethylthio)phenyl group at the 1-position. The trifluoromethylthio (-SCF₃) moiety confers unique electronic and steric properties, while the bromine atom enhances electrophilicity at the β-carbon, making the compound reactive in nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C10H9BrF3NOS |

|---|---|

Molecular Weight |

328.15 g/mol |

IUPAC Name |

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H9BrF3NOS/c11-5-4-8(16)6-2-1-3-7(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2 |

InChI Key |

NJHICRVJTGVRNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)SC(F)(F)F)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino or thio derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features can be contextualized by comparing it to analogs with shared functional groups or substitution patterns. Below is a detailed analysis:

Propanone Derivatives with Halogen Substituents

- 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one (): Structural Differences: Bromine is located on a methyl group attached to an indole-sulfonyl scaffold, whereas the target compound’s bromine is on the propanone chain. Reactivity Implications: The indole-sulfonyl derivative’s bromomethyl group may act as a better leaving group in alkylation reactions, while the target compound’s β-bromo propanone could favor nucleophilic substitution at the ketone’s α/β positions .

Aromatic Amines with Fluorinated Groups

- (R)-1-(3-Trifluoromethyl-phenyl)-2-aminopropane (): Substitution Pattern: Lacks the propanone backbone and bromine but shares a trifluoromethyl (-CF₃) group on the phenyl ring. Functional Impact: The -CF₃ group enhances lipophilicity and metabolic stability, as noted in fluorinated pharmaceuticals . Amino Group Positioning: The meta-amino group in the target compound could enable regioselective derivatization (e.g., acylation), unlike the primary amine in ’s compound .

Propanone Derivatives with Aromatic Substituents

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (): Key Differences: Features a methylamino group and a 3-methylphenyl substituent instead of bromine and trifluoromethylthio-phenyl. Bioactivity Context: Compounds like this are often explored as stimulants or psychoactive agents due to their structural resemblance to cathinones. The target compound’s bromine and -SCF₃ groups likely reduce basicity (via electron withdrawal), diminishing CNS activity compared to ’s compound .

Fluorinated Aromatic Ketones

- 3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one () :

- Structural Contrasts : Contains an imidazole and indole system but lacks halogen or fluorine substituents.

- Electronic Profile : The absence of electron-withdrawing groups (e.g., -SCF₃ or Br) may render ’s compound less reactive in electrophilic aromatic substitution compared to the target compound .

Research Implications and Limitations

While direct studies on 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one are absent in the provided evidence, its comparison with analogs suggests:

- Synthetic Utility: The β-bromo propanone moiety is a versatile handle for further functionalization (e.g., Suzuki coupling or Grignard reactions) .

- Biological Potential: The -SCF₃ group may improve target binding affinity in fluorinated drug candidates, as seen in other therapeutics .

- Knowledge Gaps: Experimental data on solubility, stability, and toxicity are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.